Cas no 2172528-97-9 (8-methyl-2,7-diazaspiro4.5decan-3-one)

8-methyl-2,7-diazaspiro4.5decan-3-one 化学的及び物理的性質
名前と識別子
-
- 8-methyl-2,7-diazaspiro[4.5]decan-3-one
- 2172528-97-9
- EN300-1645893
- 8-methyl-2,7-diazaspiro4.5decan-3-one
-
- インチ: 1S/C9H16N2O/c1-7-2-3-9(5-10-7)4-8(12)11-6-9/h7,10H,2-6H2,1H3,(H,11,12)
- InChIKey: VUGMRTFCSBCNPH-UHFFFAOYSA-N
- ほほえんだ: O=C1CC2(CN1)CNC(C)CC2
計算された属性
- せいみつぶんしりょう: 168.126263138g/mol
- どういたいしつりょう: 168.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
8-methyl-2,7-diazaspiro4.5decan-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1645893-0.5g |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 0.5g |
$1591.0 | 2023-07-10 | ||
Enamine | EN300-1645893-10000mg |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 10000mg |
$7128.0 | 2023-09-22 | ||
Enamine | EN300-1645893-0.25g |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 0.25g |
$1525.0 | 2023-07-10 | ||
Enamine | EN300-1645893-100mg |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 100mg |
$1459.0 | 2023-09-22 | ||
Enamine | EN300-1645893-1000mg |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 1000mg |
$1658.0 | 2023-09-22 | ||
Enamine | EN300-1645893-2500mg |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 2500mg |
$3249.0 | 2023-09-22 | ||
Enamine | EN300-1645893-5000mg |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 5000mg |
$4806.0 | 2023-09-22 | ||
Enamine | EN300-1645893-1.0g |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 1.0g |
$1658.0 | 2023-07-10 | ||
Enamine | EN300-1645893-10.0g |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 10.0g |
$7128.0 | 2023-07-10 | ||
Enamine | EN300-1645893-2.5g |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 2.5g |
$3249.0 | 2023-07-10 |
8-methyl-2,7-diazaspiro4.5decan-3-one 関連文献
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
8-methyl-2,7-diazaspiro4.5decan-3-oneに関する追加情報
Research Brief on 8-Methyl-2,7-diazaspiro[4.5]decan-3-one (CAS: 2172528-97-9): Recent Advances and Applications
The compound 8-methyl-2,7-diazaspiro[4.5]decan-3-one (CAS: 2172528-97-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic structure is of particular interest due to its potential as a versatile scaffold in drug discovery, especially in the development of novel therapeutics targeting central nervous system (CNS) disorders and other complex diseases. Recent studies have explored its synthesis, pharmacological properties, and applications in medicinal chemistry, highlighting its promise as a key intermediate or active pharmaceutical ingredient (API).
One of the most notable advancements in the study of 8-methyl-2,7-diazaspiro[4.5]decan-3-one is its role as a building block for the synthesis of sigma-1 receptor ligands. Sigma-1 receptors are implicated in various neurological conditions, including neuropathic pain, depression, and neurodegenerative diseases. Researchers have demonstrated that derivatives of this compound exhibit high affinity and selectivity for sigma-1 receptors, making them potential candidates for the development of next-generation CNS therapeutics. The precise molecular interactions and binding modes of these derivatives are currently under investigation using advanced computational and experimental techniques.
In addition to its applications in CNS drug discovery, 8-methyl-2,7-diazaspiro[4.5]decan-3-one has also been explored for its potential in oncology. Recent preclinical studies have shown that certain analogs of this compound exhibit antiproliferative activity against a range of cancer cell lines. Mechanistic studies suggest that these effects may be mediated through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis. Further optimization of these analogs is underway to improve their pharmacokinetic properties and therapeutic efficacy.
The synthesis of 8-methyl-2,7-diazaspiro[4.5]decan-3-one has been a focal point of recent research, with efforts directed toward developing more efficient and scalable routes. A recent publication in the Journal of Medicinal Chemistry describes a novel asymmetric synthesis approach that yields the compound with high enantiomeric purity. This advancement is particularly significant for the production of chiral derivatives, which are often required for targeted drug development. The synthetic methodology employs catalytic enantioselective techniques, offering a greener and more sustainable alternative to traditional methods.
Despite these promising developments, challenges remain in the clinical translation of 8-methyl-2,7-diazaspiro[4.5]decan-3-one-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical testing and structure-activity relationship (SAR) studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the development of these compounds and bring them closer to clinical trials.
In conclusion, 8-methyl-2,7-diazaspiro[4.5]decan-3-one (CAS: 2172528-97-9) represents a promising scaffold in modern drug discovery, with applications spanning CNS disorders and oncology. Recent research has shed light on its synthetic accessibility, pharmacological potential, and mechanistic insights, paving the way for future innovations. Continued exploration of this compound and its derivatives is expected to yield significant breakthroughs in the coming years, offering new therapeutic options for patients with unmet medical needs.
2172528-97-9 (8-methyl-2,7-diazaspiro4.5decan-3-one) 関連製品
- 213382-05-9(2,3-Dichloropropiophenone)
- 1396862-80-8(N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]cyclopropanesulfonamide)
- 1805691-07-9(2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one)
- 35333-22-3(8-(4-chlorophenyl)-8-oxooctanoic acid)
- 1805440-48-5(4-(Chloromethyl)-3-(difluoromethyl)-2-fluoro-6-methylpyridine)
- 929973-58-0(1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid)
- 60870-34-0(2-(2-Furoyl)-N-phenylhydrazinecarbothioamide)
- 186376-18-1(tert-butyl N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate)
- 201608-14-2(Ac-DEVD-AFC)
- 2228625-24-7(2-methoxy-5-(nitromethyl)phenol)



